molecular formula C9H13ClFN B12544334 [3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride CAS No. 655250-96-7

[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride

Cat. No.: B12544334
CAS No.: 655250-96-7
M. Wt: 189.66 g/mol
InChI Key: CEQFAJIZNDLCJJ-UHFFFAOYSA-N
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Description

[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride is a chemical compound with the molecular formula C9H12ClFN. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 2-fluoroethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride typically involves the reaction of 3-(2-fluoroethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-fluoroethyl)benzaldehyde, while reduction may produce 3-(2-fluoroethyl)phenylmethanol.

Scientific Research Applications

[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Fluoroethyl)phenyl]methanol
  • [3-(2-Fluoroethyl)phenyl]acetaldehyde
  • [3-(2-Fluoroethyl)phenyl]acetic acid

Uniqueness

[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

655250-96-7

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

[3-(2-fluoroethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6H,4-5,7,11H2;1H

InChI Key

CEQFAJIZNDLCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN)CCF.Cl

Origin of Product

United States

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